molecular formula C9H14O2S B6275286 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers CAS No. 2758000-67-6

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers

Cat. No.: B6275286
CAS No.: 2758000-67-6
M. Wt: 186.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers, is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of a dithioester with an α-methylene carbonyl compound, followed by oxidation and cyclization to form the thiophene ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions: 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural features.

    2-Thiophenemethanol: A compound with a thiophene ring and a hydroxymethyl group.

    Thiophene-3-acetic acid: Similar to the compound but with different substitution patterns.

Uniqueness: 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid is unique due to its specific structural configuration and the presence of diastereomers

Properties

CAS No.

2758000-67-6

Molecular Formula

C9H14O2S

Molecular Weight

186.3

Purity

92

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.